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Abstract

Mozenavir, also known as DMP-450, is a potent, orally active inhibitor of the HIV-1 protease,
an enzyme critical for the lifecycle of the human immunodeficiency virus.[1] Developed by
DuPont Merck, it belongs to a class of cyclic urea-based protease inhibitors. While it showed
promise in early studies, it did not progress through human clinical trials. This technical guide
provides a detailed overview of the chemical structure and a comprehensive synthesis protocol
for Mozenavir, compiled from seminal literature in the field.

Chemical Structure

The chemical structure of Mozenavir is characterized by a central seven-membered
diazepanone ring. The systematic IUPAC name for Mozenavir is (4R,5S,6S,7R)-1,3-bis[(3-
aminophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one.

Chemical Formula: C33H36N4Os
Molar Mass: 536.67 g/mol
CAS Number: 174391-92-5

2D Chemical Structure:
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Synthesis of Mozenavir

The synthesis of Mozenavir is a multi-step process that involves the construction of the core
cyclic urea structure and the introduction of the necessary stereocenters and functional groups.
The key starting material is D-mannitol, a readily available chiral precursor. The overall
synthetic strategy relies on the formation of a key diamine intermediate which is then cyclized
to form the diazepanone ring.

Synthesis of Key Intermediates

The synthesis begins with the protection of the hydroxyl groups of D-mannitol, followed by
oxidative cleavage to yield a key dialdehyde. This dialdehyde is then subjected to a double
reductive amination to introduce the two benzyl groups. Subsequent steps involve the
introduction of the 3-aminobenzyl moieties and the formation of the diol.

Final Assembly and Deprotection

The final steps of the synthesis involve the cyclization of the diamine precursor with a
carbonylating agent to form the cyclic urea, followed by deprotection of the amino groups to
yield the final product, Mozenauvir.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of
Mozenavir, as reported in the primary literature.
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Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of Mozenavir.

Synthesis of (4R,5S,6S,7R)-1,3-bis[(3-
nitrophenyl)methyl]-4,7-dibenzyl-1,3-diazepane-5,6-diol
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To a solution of (2S,3R,4R,5S)-1,6-bis(benzylamino)-2,3,4,5-tetrahydroxyhexane (1.0 eq) in
dichloromethane (DCM) is added triethylamine (2.2 eq) and the solution is cooled to 0 °C. 3-
Nitrobenzyl chloride (2.1 eq) is then added dropwise and the reaction mixture is allowed to
warm to room temperature and stirred for 16 hours. The reaction is quenched with water and
the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and
concentrated under reduced pressure. The crude product is purified by column
chromatography on silica gel to afford the desired product.

Synthesis of (4R,5S,6S,7R)-1,3-bis[(3-
nitrophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-
diazepan-2-one

To a solution of (4R,5S,6S,7R)-1,3-bis[(3-nitrophenyl)methyl]-4,7-dibenzyl-1,3-diazepane-5,6-
diol (1.0 eq) in a mixture of tetrahydrofuran (THF) and water is added triphosgene (0.4 eq) at O
°C. The reaction mixture is stirred at this temperature for 2 hours and then at room temperature
for 4 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with
saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The
combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and
concentrated. The residue is purified by flash chromatography to give the cyclic urea.

Synthesis of Mozenavir

To a solution of (4R,5S,6S,7R)-1,3-bis[(3-nitrophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-
diazepan-2-one (1.0 eq) in ethanol is added palladium on carbon (10% w/w). The mixture is
stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The catalyst is
then filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure
to give Mozenavir as a white solid.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Mozenavir.
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Caption: Synthetic pathway of Mozenavir from D-mannitol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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